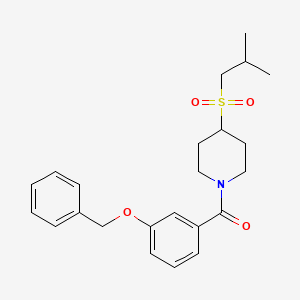
(3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzyl group attached to a phenyl ring via an oxygen atom (benzyloxy), and a piperidinyl group attached to a methanone group. The piperidinyl group is further substituted with an isobutylsulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Properties : The compound and similar derivatives have been synthesized using various techniques and their structures characterized using different spectroscopic methods. For instance, a study by (Karthik et al., 2021) highlights the synthesis of a related compound and its structural confirmation using single crystal X-ray diffraction studies.
Biological Activities
- Antitubercular Activities : Derivatives of this compound have shown promising antitubercular activities. For example, (Bisht et al., 2010) discusses the in vitro evaluation of antitubercular activity of certain derivatives against Mycobacterium tuberculosis.
Chemical Properties and Reactions
- Chemical Behavior in Synthesis : The compound's derivatives have been used to explore the stereochemistry of ionic thiol addition to acetylenic ketones, as described by (Omar & Basyouni, 1974).
Crystallography and Material Sciences
- Crystal Structure Characterization : The crystal and molecular structures of derivatives of this compound have been studied, as in the work by (Eckhardt et al., 2020), providing insights into the solid-state properties of these compounds.
Electrochemical Synthesis
- Electrochemical Synthesis : Research by (Largeron & Fleury, 1998) details the electrochemical synthesis of novel derivatives from a related starting material, showcasing the compound's role in innovative synthetic methodologies.
Mecanismo De Acción
Target of Action
The primary target of (3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
This compound interacts with its target, the EGFR kinase, by binding to the hinge region of the ATP binding site of the kinase . This binding inhibits the kinase activity of EGFR, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell growth and proliferation.
Result of Action
The result of the action of (3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is the inhibition of EGFR kinase, leading to a decrease in cell proliferation. Specifically, it has been observed to show potent antiproliferative results against the A549 cancer cell line .
Propiedades
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-18(2)17-29(26,27)22-11-13-24(14-12-22)23(25)20-9-6-10-21(15-20)28-16-19-7-4-3-5-8-19/h3-10,15,18,22H,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJGISOIUANGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)


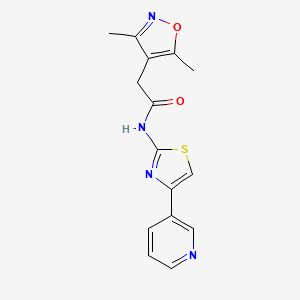
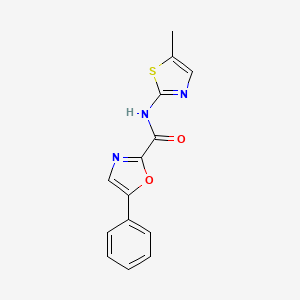
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)
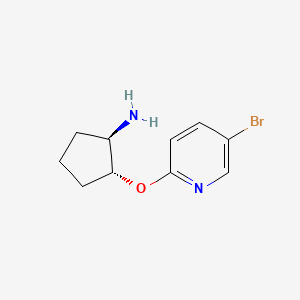
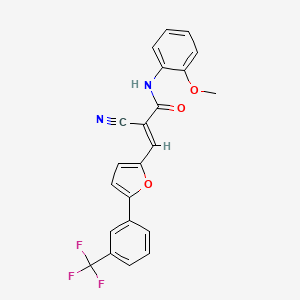
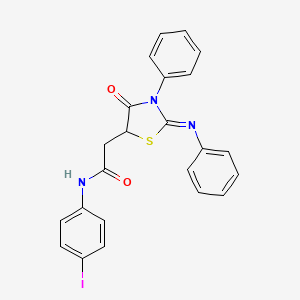
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)